N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H15N3O3S It is known for its unique structure, which includes a cyano group, a morpholine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with morpholine, followed by the addition of a cyano group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyano group and morpholine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
(Z)-cyano[(methylsulfanyl)(morpholin-4-yl)methylidene]amine: Shares a similar cyano and morpholine structure but differs in the presence of a methylsulfanyl group.
Cyanoacetamide derivatives: These compounds have a cyano group and are used in similar synthetic applications.
Uniqueness
N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide is unique due to its combination of a cyano group, morpholine ring, and sulfonamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
CAS No. |
144478-39-7 |
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Molecular Formula |
C13H15N3O3S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonylmorpholine-4-carboximidoyl cyanide |
InChI |
InChI=1S/C13H15N3O3S/c1-11-2-4-12(5-3-11)20(17,18)15-13(10-14)16-6-8-19-9-7-16/h2-5H,6-9H2,1H3 |
InChI Key |
BSDWZGLULWJRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C#N)N2CCOCC2 |
Origin of Product |
United States |
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